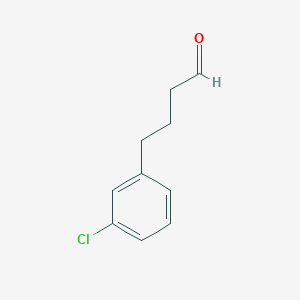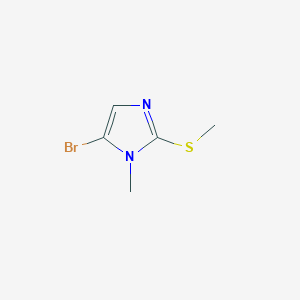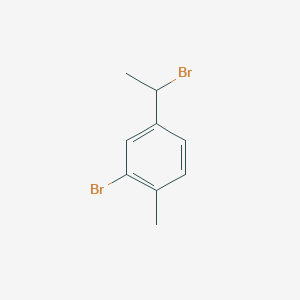
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a versatile chemical compound with the molecular formula C9H13F3O2 and a molecular weight of 210.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it valuable in various scientific research applications, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters under appropriate conditions.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways involving trifluoromethyl groups.
Material Science: It is employed in the design of novel materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in crossing biological membranes and interacting with target proteins. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound lacks the methyl group at the 1-position, which may affect its reactivity and binding properties.
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester: This ester derivative has different solubility and reactivity characteristics compared to the parent carboxylic acid.
The presence of the trifluoromethyl group in these compounds imparts unique properties, such as increased lipophilicity and metabolic stability, making them valuable in various applications.
Propiedades
Fórmula molecular |
C9H13F3O2 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c1-8(7(13)14)4-2-6(3-5-8)9(10,11)12/h6H,2-5H2,1H3,(H,13,14) |
Clave InChI |
YDBKPPHNTABOSV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






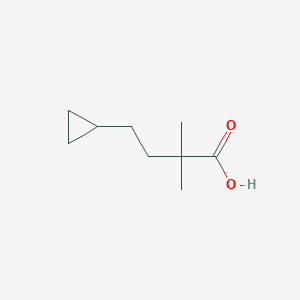

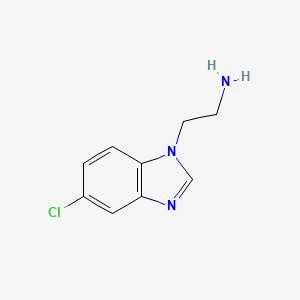
![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
